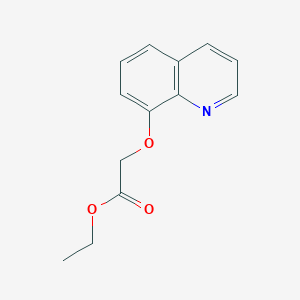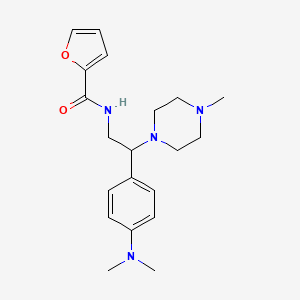
1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 716361-66-9 . It has a molecular weight of 305.3 and its IUPAC name is 1-[(3,4-difluorophenyl)sulfonyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F2NO4S/c13-10-2-1-9(7-11(10)14)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms on the benzene ring and the arrangement of the piperidine ring and carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of proton-transfer compounds, including those involving piperidine derivatives, provides insights into hydrogen-bonding patterns and structural features of such compounds. This knowledge is crucial in understanding the interactions and properties of various chemical substances, including 1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid (Smith, Wermuth, & Sagatys, 2011).
Synthesis and Characterization in Nanoparticle Formation
In the synthesis and characterization of nanomaterials, piperidine-4-carboxylic acid derivatives play a significant role. They are used in creating novel nanomagnetic reusable catalysts, enhancing the efficiency of various chemical reactions, which is a crucial aspect in material science research (Ghorbani‐Choghamarani & Azadi, 2015).
Antibacterial and Anticancer Agent Synthesis
Piperidine-4-carboxylic acid derivatives are used in synthesizing compounds with antibacterial properties, indicating their potential in developing new pharmaceuticals. Additionally, these compounds are evaluated for their efficacy as anticancer agents, highlighting the importance of such derivatives in medicinal chemistry research (Aziz‐ur‐Rehman et al., 2017; Rehman et al., 2018).
Catalysis in Chemical Reactions
Piperidine-4-carboxylic acid derivatives are utilized as catalysts in various chemical reactions. For instance, their role in the facile synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives showcases their significance in enhancing reaction efficiencies and yields, which is pivotal in the field of organic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Formation of Polycyclic Systems
In the study of cationic cyclizations, piperidine-4-carboxylic acid derivatives are used as terminators. They contribute to the efficient formation of complex polycyclic systems, which are essential in synthetic chemistry for creating diverse molecular structures (Haskins & Knight, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4S/c13-10-2-1-9(7-11(10)14)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRKGCSWJWNFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)


![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)